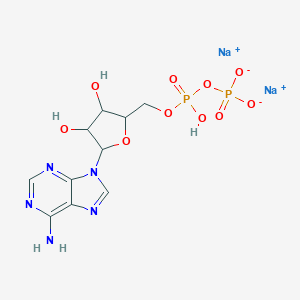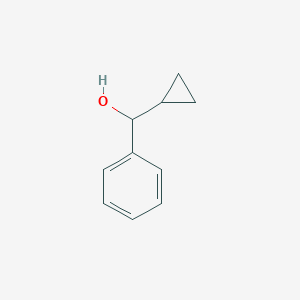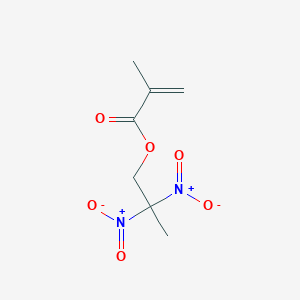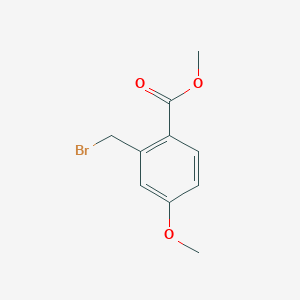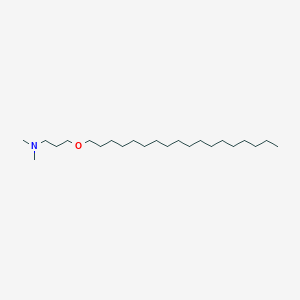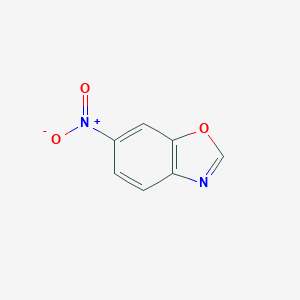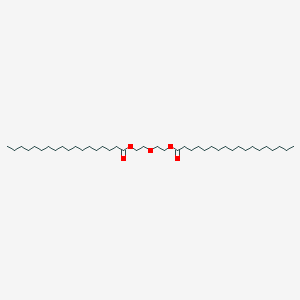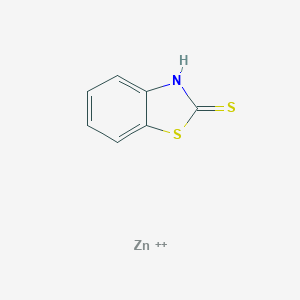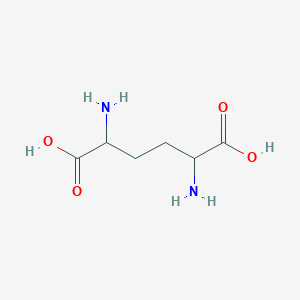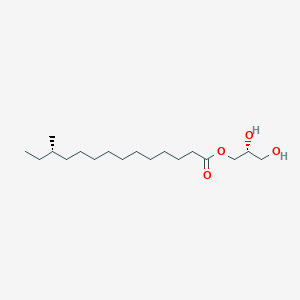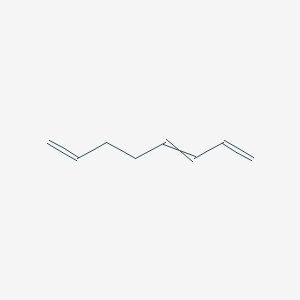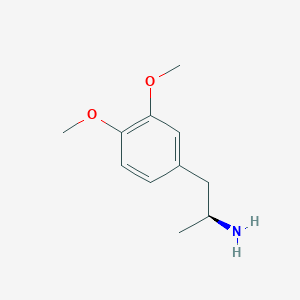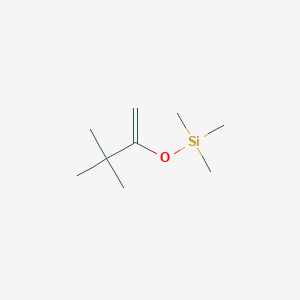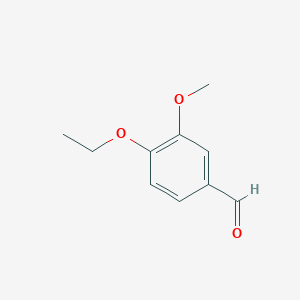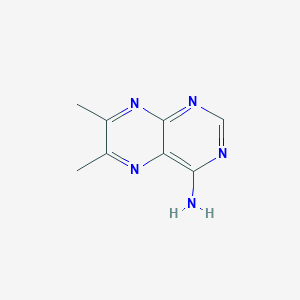
6,7-Dimethylpteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethylpteridin-4-amine, also known as 6,7-dimethyl-4-aminopterin (DMAP), is a synthetic compound that belongs to the family of pteridines. It has been widely used in scientific research due to its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA, RNA, and proteins.
作用機序
DMAP exerts its pharmacological effects by inhibiting the activity of DHFR, which is an essential enzyme in the synthesis of nucleic acids. By blocking this enzyme, DMAP prevents the formation of DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.
生化学的および生理学的効果
DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. Additionally, DMAP has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using DMAP in laboratory experiments is its high potency and specificity towards DHFR. This makes it an effective tool for studying the role of DHFR in various biological processes. However, one of the limitations of using DMAP is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research involving DMAP. One area of interest is the development of novel DMAP analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which DMAP exerts its pharmacological effects, as well as its potential use in the treatment of other diseases. Overall, DMAP represents a promising tool for scientific research, with potential applications in a wide range of fields.
合成法
DMAP can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.
科学的研究の応用
DMAP has been extensively used in scientific research as a tool to study the role of DHFR in various biological processes. It has been shown to be effective in inhibiting the growth of cancer cells, as well as in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
特性
CAS番号 |
19152-94-4 |
|---|---|
製品名 |
6,7-Dimethylpteridin-4-amine |
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC名 |
6,7-dimethylpteridin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13) |
InChIキー |
GRMUOCOPYREGEW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
正規SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



